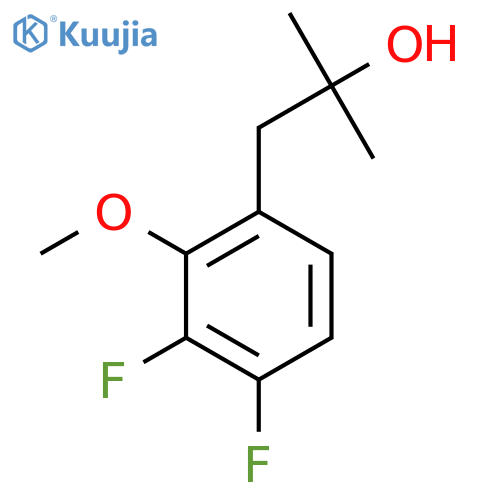Cas no 2228283-72-3 (1-(3,4-difluoro-2-methoxyphenyl)-2-methylpropan-2-ol)
1-(3,4-ジフルオロ-2-メトキシフェニル)-2-メチルプロパン-2-オールは、フッ素置換基とメトキシ基を有する芳香族アルコール誘導体です。この化合物は、高い化学的安定性と優れた脂溶性を示し、医薬品中間体や有機合成における有用なビルディングブロックとしての応用が期待されます。特に、フッ素原子の導入により電子密度が調整され、分子の反応性や生体利用能が最適化される点が特徴です。メトキシ基の存在により、さらなる構造修飾の可能性も広がります。また、立体障害を有する第三級アルコール構造は、選択的反応や特異的な分子認識に有利に働きます。これらの特性から、創薬化学や材料科学分野での利用が注目されています。

2228283-72-3 structure
商品名:1-(3,4-difluoro-2-methoxyphenyl)-2-methylpropan-2-ol
1-(3,4-difluoro-2-methoxyphenyl)-2-methylpropan-2-ol 化学的及び物理的性質
名前と識別子
-
- 1-(3,4-difluoro-2-methoxyphenyl)-2-methylpropan-2-ol
- 2228283-72-3
- EN300-1789370
-
- インチ: 1S/C11H14F2O2/c1-11(2,14)6-7-4-5-8(12)9(13)10(7)15-3/h4-5,14H,6H2,1-3H3
- InChIKey: AWXOLLFCGACNGY-UHFFFAOYSA-N
- ほほえんだ: FC1=C(C=CC(=C1OC)CC(C)(C)O)F
計算された属性
- せいみつぶんしりょう: 216.09618601g/mol
- どういたいしつりょう: 216.09618601g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 209
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 29.5Ų
1-(3,4-difluoro-2-methoxyphenyl)-2-methylpropan-2-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1789370-0.5g |
1-(3,4-difluoro-2-methoxyphenyl)-2-methylpropan-2-ol |
2228283-72-3 | 0.5g |
$877.0 | 2023-09-19 | ||
| Enamine | EN300-1789370-0.25g |
1-(3,4-difluoro-2-methoxyphenyl)-2-methylpropan-2-ol |
2228283-72-3 | 0.25g |
$840.0 | 2023-09-19 | ||
| Enamine | EN300-1789370-0.05g |
1-(3,4-difluoro-2-methoxyphenyl)-2-methylpropan-2-ol |
2228283-72-3 | 0.05g |
$768.0 | 2023-09-19 | ||
| Enamine | EN300-1789370-5.0g |
1-(3,4-difluoro-2-methoxyphenyl)-2-methylpropan-2-ol |
2228283-72-3 | 5g |
$2650.0 | 2023-06-03 | ||
| Enamine | EN300-1789370-2.5g |
1-(3,4-difluoro-2-methoxyphenyl)-2-methylpropan-2-ol |
2228283-72-3 | 2.5g |
$1791.0 | 2023-09-19 | ||
| Enamine | EN300-1789370-5g |
1-(3,4-difluoro-2-methoxyphenyl)-2-methylpropan-2-ol |
2228283-72-3 | 5g |
$2650.0 | 2023-09-19 | ||
| Enamine | EN300-1789370-1g |
1-(3,4-difluoro-2-methoxyphenyl)-2-methylpropan-2-ol |
2228283-72-3 | 1g |
$914.0 | 2023-09-19 | ||
| Enamine | EN300-1789370-10g |
1-(3,4-difluoro-2-methoxyphenyl)-2-methylpropan-2-ol |
2228283-72-3 | 10g |
$3929.0 | 2023-09-19 | ||
| Enamine | EN300-1789370-0.1g |
1-(3,4-difluoro-2-methoxyphenyl)-2-methylpropan-2-ol |
2228283-72-3 | 0.1g |
$804.0 | 2023-09-19 | ||
| Enamine | EN300-1789370-10.0g |
1-(3,4-difluoro-2-methoxyphenyl)-2-methylpropan-2-ol |
2228283-72-3 | 10g |
$3929.0 | 2023-06-03 |
1-(3,4-difluoro-2-methoxyphenyl)-2-methylpropan-2-ol 関連文献
-
Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
-
Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
-
Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
-
Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
2228283-72-3 (1-(3,4-difluoro-2-methoxyphenyl)-2-methylpropan-2-ol) 関連製品
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)
- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)
- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
